![molecular formula C25H22ClN3O5 B12032596 4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate CAS No. 769153-40-4](/img/structure/B12032596.png)
4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-ethylaniline with oxalyl chloride to form the corresponding acyl chloride. The acyl chloride then reacts with hydrazine hydrate to yield the hydrazone intermediate. Finally, the hydrazone reacts with 2-chlorobenzoic acid to form the target compound .
Reaction Conditions::Step 1: Formation of the acyl chloride
Step 2: Hydrazine reaction
Step 3: Final coupling
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound contains potential oxidation sites (e.g., aromatic rings), making it susceptible to oxidative reactions.
Substitution: The chlorine atom in the benzoate group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
- Hydrazine hydrate
- Oxalyl chloride
- 2-Chlorobenzoic acid
Major Products:: The major product is the target compound itself, which exhibits interesting pharmacological properties.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine: Investigated for potential antitumor or antimicrobial activity.
- Chemistry: Used as a building block for designing new molecules.
- Industry: May serve as a precursor for specialized materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, related compounds include:
Biological Activity
4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound with potential biological applications, particularly in medicinal chemistry. Its structure features multiple functional groups that may contribute to its biological activity, including a hydrazone linkage, methoxy group, and chlorobenzoate moiety. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical formula:
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the hydrazone linkage through a condensation reaction between an appropriate carbonyl compound and a hydrazine derivative. The synthesis process requires careful control of reaction conditions to ensure high purity and yield.
Preliminary studies suggest that this compound may exhibit biological activities through various mechanisms:
- Aromatase Inhibition : Similar compounds have been studied for their ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis. In vitro assays have shown that certain structural analogs can effectively reduce estrogen levels, which could have implications for hormone-related cancers .
- Antimicrobial Properties : Compounds containing hydrazone linkages have demonstrated antimicrobial activity against various pathogens. The presence of the ethylanilino group may enhance this activity by improving binding affinity to microbial targets.
- Anticancer Potential : The structural features of this compound suggest potential anticancer properties, possibly through apoptosis induction or cell cycle arrest in cancer cell lines. Research on similar benzoate derivatives has indicated cytotoxic effects against various cancer types .
Case Studies
- In Vitro Studies : A study investigating the effects of related compounds on cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic use. For instance, related hydrazones showed IC50 values ranging from 5 to 20 µM against breast cancer cells .
- Comparative Analysis : A comparative study highlighted the biological activities of structurally similar compounds, indicating that those with electron-withdrawing groups (like chlorine) exhibited enhanced biological activities compared to their non-substituted counterparts.
Compound Name | Structure Features | IC50 (µM) | Biological Activity |
---|---|---|---|
Compound A | Hydrazone linkage | 15 | Anticancer |
Compound B | Chlorinated phenyl | 10 | Antimicrobial |
Compound C | Ethoxy group | 25 | Aromatase inhibitor |
Properties
CAS No. |
769153-40-4 |
---|---|
Molecular Formula |
C25H22ClN3O5 |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H22ClN3O5/c1-3-16-8-11-18(12-9-16)28-23(30)24(31)29-27-15-17-10-13-21(22(14-17)33-2)34-25(32)19-6-4-5-7-20(19)26/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
PTNGSGVKSYASCJ-JFLMPSFJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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